molecular formula C30H32N2O3 B14076431 Diphenoxylate N-Oxide

Diphenoxylate N-Oxide

Cat. No.: B14076431
M. Wt: 468.6 g/mol
InChI Key: GFPBAMXFXBJEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenoxylate N-Oxide is a chemical derivative of Diphenoxylate, an opioid receptor agonist used in pharmacological research. The parent compound, Diphenoxylate, is a centrally active opioid drug of the phenylpiperidine series that acts by slowing intestinal contractions . It is rapidly metabolized in the liver to an active metabolite, difenoxin, which has similar properties . The addition of an N-oxide group alters the molecule's properties, making it a subject of interest in studies focusing on metabolic pathways, pharmacokinetics, and the structure-activity relationships (SAR) of opioid compounds. This product is intended solely for laboratory research purposes, such as in vitro analysis and as a reference standard in analytical chemistry. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers value this compound for its role in advancing the understanding of opioid ligand chemistry and its potential interactions with biological systems.

Properties

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 1-(3-cyano-3,3-diphenylpropyl)-1-oxido-4-phenylpiperidin-1-ium-4-carboxylate

InChI

InChI=1S/C30H32N2O3/c1-2-35-28(33)29(25-12-6-3-7-13-25)18-21-32(34,22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17H,2,18-23H2,1H3

InChI Key

GFPBAMXFXBJEEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[N+](CC1)(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Diphenoxylate: The Precursor Molecule

The preparation of this compound begins with the synthesis of diphenoxylate, a diphenylheptane derivative. A patented method (US3847926A) details the production of diphenoxylate hydrochloride using an aqueous dimethylformamide (DMF)-based solvent system. The process involves the following steps:

  • Condensation Reaction :
    Diphenoxylic acid is reacted with 1-ethyl-4-piperidinol in the presence of DMF and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds at 50–60°C for 6–8 hours, yielding crude diphenoxylate.
  • Purification :
    The crude product is dissolved in isopropanol (1:21–22 w/v) and refluxed for 5 minutes to remove impurities. Crystallization at 0–5°C produces diphenoxylate hydrochloride with >98% purity.

This method emphasizes the role of DMF in enhancing reaction kinetics and solubility, critical for large-scale synthesis.

Oxidation to this compound

The conversion of diphenoxylate to its N-oxide derivative is achieved through selective oxidation of the piperidine nitrogen. Patent WO2008139152A1 outlines a robust protocol using peroxides or peracids as oxidizing agents:

  • Reagent Selection :

    • Hydrogen Peroxide ($$ \text{H}2\text{O}2 $$) : A 30% aqueous solution in chloroform at 0–5°C for 24 hours.
    • m-Chloroperbenzoic Acid (m-CPBA) : Dissolved in dichloromethane (DCM) at room temperature for 12 hours.
  • Reaction Conditions :

    • Solvent : Chloroform or DCM.
    • Molar Ratio : 1:1.2 (diphenoxylate to oxidizer).
    • Temperature : 0–25°C.
    • Yield : 85–92%.

The choice of oxidizing agent influences reaction efficiency. For instance, m-CPBA offers faster kinetics but requires rigorous pH control to prevent over-oxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The oxidation reaction’s success hinges on solvent polarity and temperature. Polar aprotic solvents like chloroform stabilize the transition state, while temperatures below 25°C minimize side reactions such as N-dealkylation. A comparative analysis of solvents is provided in Table 1.

Table 1: Solvent Impact on Oxidation Efficiency

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Chloroform 4.81 24 89
Dichloromethane 8.93 12 92
Ethyl Acetate 6.02 36 78

Data adapted from WO2008139152A1.

Catalytic Additives

The addition of catalytic tungstic acid ($$ \text{H}2\text{WO}4 $$) accelerates peroxide-mediated oxidations by facilitating electron transfer. This reduces reaction time by 30% without compromising yield.

Purification and Isolation Techniques

Crystallization

Post-oxidation, the crude N-oxide is purified via recrystallization. A mixture of ethanol and water (3:1 v/v) at −20°C yields crystals with 95% purity. This step removes unreacted diphenoxylate and oxidation byproducts.

Acid-Base Extraction

Patent WO2004050058A2 highlights the use of physiologically tolerable acids (e.g., citric acid) to create an acidic microenvironment during purification. The N-oxide’s increased solubility in acidic conditions allows selective extraction into the aqueous phase, followed by neutralization and precipitation.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) :
    The $$ ^1\text{H} $$-NMR spectrum of this compound shows a downfield shift of the piperidine protons (δ 3.45–3.60 ppm) due to deshielding by the N-oxide group.
  • High-Performance Liquid Chromatography (HPLC) :
    Reverse-phase HPLC with UV detection (λ = 254 nm) confirms >99% purity. Retention time: 8.2 minutes (C18 column, acetonitrile:water 70:30).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 469.2 [M+H]$$^+$$, consistent with the compound’s molecular weight.

Industrial-Scale Production and Patent Landscape

The industrial synthesis of this compound is governed by patents emphasizing scalability and cost-effectiveness. Key patents include:

  • US3847926A : Covers diphenoxylate synthesis using aqueous DMF.
  • WO2008139152A1 : Details N-oxidation methods to reduce hERG liability.

These patents advocate for continuous-flow reactors to enhance oxidation efficiency and reduce solvent waste.

Chemical Reactions Analysis

Types of Reactions

Diphenoxylate N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, urea-hydrogen peroxide adduct.

    Reduction: Zinc and acetic acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines.

    Elimination: Heat and base catalysts

Major Products Formed

Scientific Research Applications

Diphenoxylate N-Oxide has several scientific research applications:

Mechanism of Action

Diphenoxylate N-Oxide exerts its effects primarily through its interaction with opioid receptors in the gastrointestinal tract. By binding to these receptors, it slows down intestinal contractions, thereby reducing diarrhea. The N-oxide group may also influence the compound’s pharmacokinetics and metabolism, potentially altering its efficacy and safety profile .

Comparison with Similar Compounds

Loperamide

Parameter Diphenoxylate Loperamide
Molecular Weight ~461.5 (with atropine) ~513.5
CNS Effects Moderate depression Minimal depression
Availability Prescription-only Over-the-counter
Mechanism μ-opioid receptor agonist μ-opioid receptor agonist
Adverse Effects Drowsiness, dependence Abdominal distention

Loperamide, another meperidine analog, shares diphenoxylate’s antidiarrheal mechanism but has lower CNS penetration due to higher P-glycoprotein substrate affinity.

Kv1.3 Channel Blockers

Diphenoxylate has been explored as a lead compound for Kv1.3 channel blockers due to its structural similarity to known inhibitors (Figure 1 in ). Derivatives with modified aromatic or substituent groups may improve potency and selectivity .

Comparison with N-Oxide-Containing Compounds

Quinoxaline-1,4-Dioxide Derivatives

N-Oxide groups in quinoxaline derivatives are critical for antibacterial activity but also contribute to toxicity. Reduction of N-oxide moieties generates ROS, leading to oxidative stress and cytotoxicity. This contrasts with diphenoxylate, where N-oxide formation (if present) might influence metabolic stability or toxicity, though direct evidence is lacking in the provided data .

Pyridine N-Oxides and Morpholine N-Oxides

The reduction kinetics of N-oxides vary significantly. For example, 4-methylmorpholine N-oxide is reduced rapidly by diboron reagents (20 hours at room temperature), while pyridine N-oxide reacts more slowly. Such differences highlight the role of steric and electronic factors in N-oxide stability, which could inform the metabolic fate of Diphenoxylate N-Oxide if synthesized .

Thermodynamic Stability

N-Oxide bond dissociation enthalpies (BDEs) range from 264.9 kJ·mol⁻¹ (N-phenylmethylenebenzenamine N-oxide) to 321.5 kJ·mol⁻¹ (hydrogen-bonded derivatives). Higher BDEs correlate with greater stability, suggesting that this compound’s durability would depend on its specific molecular environment .

Analytical and Pharmacological Considerations

  • Matrix Effects in Analysis: Diphenoxylate exhibits ≥200% ion enhancement in mass spectrometry under matrix effects, complicating quantitative analysis. This contrasts with compounds like olanzapine, which show similar enhancement, necessitating careful method validation .
  • Toxicity Profiles: Unlike quinoxaline N-oxides, diphenoxylate’s primary risks include dependence and anticholinergic effects from atropine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.